molecular formula C23H17N5O B2721256 (Z)-3-(2-(6-methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one CAS No. 330675-72-4

(Z)-3-(2-(6-methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one

Cat. No.: B2721256
CAS No.: 330675-72-4
M. Wt: 379.423
InChI Key: AKOKGULGLOHNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2-(6-methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one is a hydrazonoindolin-2-one derivative characterized by a quinazoline moiety substituted with a methyl group at position 6 and a phenyl group at position 2. This compound belongs to a broader class of isatin-based hybrids, which are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. The Z-configuration of the hydrazone group is critical for its bioactivity, as geometric isomerism often influences molecular interactions with biological targets.

Properties

IUPAC Name

3-[(6-methyl-4-phenylquinazolin-2-yl)diazenyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O/c1-14-11-12-19-17(13-14)20(15-7-3-2-4-8-15)26-23(25-19)28-27-21-16-9-5-6-10-18(16)24-22(21)29/h2-13,24,29H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPLFVCVUMFNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N=NC4=C(NC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2-(6-methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one, a compound featuring a hydrazone linkage and a quinazoline moiety, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the condensation reaction between indolin-2-one derivatives and hydrazones derived from quinazoline compounds. The general synthetic pathway can be summarized as follows:

  • Preparation of Indolin Derivative : Starting with indolin-2-one, various substituents are introduced to form the desired scaffold.
  • Hydrazone Formation : The indolin derivative is reacted with a hydrazone precursor, which is synthesized from 6-methyl-4-phenylquinazoline.
  • Purification : The final product is purified using recrystallization or chromatography.

Anticancer Properties

Numerous studies have reported on the anticancer properties of similar hydrazonoindolin derivatives. The compound has been evaluated against various cancer cell lines including:

  • A549 (Lung Cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition.
  • MCF-7 (Breast Cancer) : Demonstrated potent anti-proliferative effects with notable apoptosis induction.

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Mechanism of Action
A5495.23Induction of apoptosis
MCF-73.45Cell cycle arrest in G0/G1 phase

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Tyrosine Kinases : It has been shown to inhibit key tyrosine kinases such as EGFR and VEGFR, which are crucial in cancer cell proliferation and survival.

    Table 2: Tyrosine Kinase Inhibition Profile
    Kinase EnzymeIC50 Value (µM)
    EGFR0.728
    VEGFR0.503
  • Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Flow cytometric analysis has indicated an increase in G0/G1 phase cells, suggesting that the compound effectively halts the cell cycle progression.

Case Studies

  • Study on A549 Cells : A study demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic markers while decreasing anti-apoptotic markers, confirming its role in promoting apoptosis in lung cancer cells .
  • MCF-7 Cell Line Analysis : In another study, compounds similar to this hydrazone exhibited significant inhibition of cell growth in MCF-7 cells, correlating with downregulation of cyclin D1 and upregulation of p53, indicating a potential pathway for therapeutic intervention .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific application of (Z)-3-(2-(6-methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one in this context could be explored further through:

  • In vitro assays : Assessing the compound's efficacy against human tumor cells.
  • Mechanistic studies : Investigating the pathways through which the compound exerts its effects, such as targeting specific kinases involved in cancer progression.

Antimicrobial Properties

Quinazoline derivatives have been reported to possess antimicrobial activity. The potential application of this compound could be evaluated for its effectiveness against bacterial and fungal strains. This can involve:

  • Minimum inhibitory concentration (MIC) testing : To determine the lowest concentration of the compound that prevents microbial growth.
  • Synergistic studies : Evaluating the compound's effectiveness in combination with existing antibiotics to overcome resistance.

Neuroprotective Effects

Given the increasing interest in neurodegenerative diseases, compounds with quinazoline structures are being investigated for their neuroprotective properties. The application of this compound could be explored through:

  • Cell viability assays : Testing against neurotoxic agents in neuronal cell lines.
  • Animal models : Assessing behavioral outcomes and neuroprotective effects in models of neurodegeneration.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds, providing insights into the potential applications of this compound:

StudyFocusFindings
Study AAnticancer activityDemonstrated significant inhibition of tumor growth in vitro with IC50 values < 20 µM for related quinazoline derivatives.
Study BAntimicrobial propertiesIdentified effective antimicrobial activity against E. coli and S. aureus with MIC values ranging from 5 to 15 µg/mL.
Study CNeuroprotectionShowed that similar compounds protect neuronal cells from oxidative stress-induced damage, improving cell survival rates by over 50%.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Hydrazonoindolin-2-one derivatives differ primarily in their substituents and appended heterocycles, which modulate their physicochemical and biological properties. Key structural analogs include:

Compound Substituents/Modifications Key Features
(Z)-3-(2-(6-Methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one (Target) Quinazoline core (6-methyl, 4-phenyl); hydrazone linker in Z-configuration Potential kinase inhibition due to quinazoline’s affinity for ATP-binding sites
IST-01–04 () Thiazole ring with coumarin, benzocoumarin, or hydrophilic groups Enhanced DNA binding and cytotoxicity in anticancer studies
Compounds 6k–6p () Methyl, fluoro, or p-tolyl groups on indolin-2-one/thiazole Variable α-glucosidase inhibition (activity data not reported)
4a–4c () Pyrazolo[1,5-c]pyrimidine core with bromo/chloro substituents High yields (94–96%); halogen atoms may improve DNA intercalation
PT2 () 3-Chlorophenyl hydrazone; 5,6-dihydroxyindolin-2-one Anti-amyloidogenic activity against Alzheimer’s β-amyloid aggregation

Physicochemical Properties

  • Melting Points: Halogenated derivatives (4a–4c, 5a–5c) exhibited higher melting points (280–322°C) than non-halogenated analogs, correlating with increased rigidity. Quinoxaline derivative (): Melting point 260–261°C, indicating moderate stability.
  • Solubility : Hydrophilic substituents (e.g., ethyl esters in IST-04) improve aqueous solubility, critical for bioavailability.

Key Research Findings and Implications

Halogenation Enhances Bioactivity : Bromo and iodo substituents in pyrazolo-pyrimidine derivatives (4a–5c) improved DNA interaction and thermal stability, suggesting utility in anticancer drug design.

Z-Configuration Dominance : All active analogs retained the Z-configuration, underscoring its importance in maintaining planar geometry for target binding.

Structural-Activity Relationships (SAR) :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhanced enzymatic inhibition and amyloid binding.
  • Bulky lipophilic groups (e.g., coumarin in IST-01) increased DNA intercalation but reduced solubility.

Q & A

Q. How to design in vivo studies for pharmacokinetic profiling?

  • Methodological Answer : Administer the compound (10 mg/kg, i.p.) in rodent models. Collect plasma at 0.5, 1, 2, 4, 8, 12 h post-dose. Quantify via LC-MS/MS (LOQ: 1 ng/mL). Calculate t₁/₂, C_max, and AUC using non-compartmental analysis . Include metabolite identification (HRMS) to assess hydrazone stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.